1-Benzylsulfonylimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

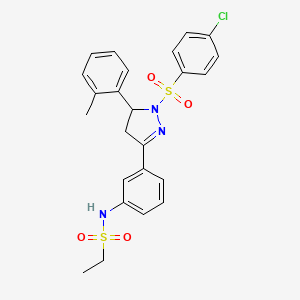

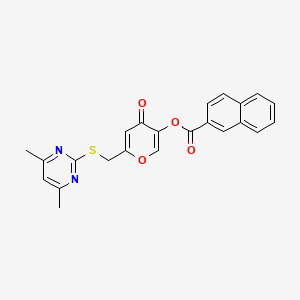

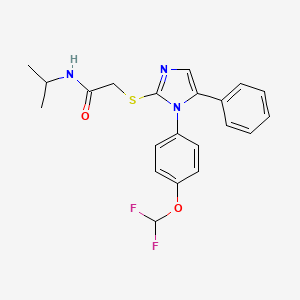

1-Benzylsulfonylimidazole, also known as benzylsulfonylimidazole or BSI, is a chemical compound with the molecular formula C10H10N2O2S. It is an N-imidazole derivative .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been reported in the literature . The process involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .

Applications De Recherche Scientifique

Antioxidant Capacity Reaction Pathways

The study of antioxidant capacity assays, particularly those based on the ABTS radical cation, provides insights into the reaction pathways that underlie these assays. Although 1-Benzylsulfonylimidazole is not directly mentioned, the discussion on reaction mechanisms involving various antioxidants, including those of phenolic nature and their oxidative degradation to form specific adducts, underscores the importance of understanding chemical interactions for developing effective antioxidants. This knowledge can inform the use of 1-Benzylsulfonylimidazole in synthesizing compounds with potential antioxidant applications (Ilyasov et al., 2020).

Therapeutic Potential of Benzothiazoles

Benzothiazoles, a category to which 1-Benzylsulfonylimidazole is structurally related, exhibit a broad spectrum of biological activities. These compounds have been explored for their antimicrobial, analgesic, anti-inflammatory, and particularly anticancer properties. The structural simplicity and versatility of benzothiazoles facilitate the development of new chemotherapeutic agents. This review highlights the therapeutic potential of benzothiazoles, underscoring the role of structural modifications in enhancing their medicinal value (Kamal et al., 2015).

Benzimidazole Fungicides and Biological Impact

Benzimidazoles, closely related to 1-Benzylsulfonylimidazole, serve as fungicides and anthelmintic drugs, exhibiting specific inhibition of microtubule assembly by binding to tubulin molecules. This detailed exploration of their mode of action enhances understanding of their biological impact, offering insights into the potential research applications of 1-Benzylsulfonylimidazole in developing new fungicides and understanding microtubule assembly processes (Davidse, 1986).

Benzofused Thiazole Derivatives as Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives, which share a structural motif with 1-Benzylsulfonylimidazole, has identified compounds with significant antioxidant and anti-inflammatory activities. This study underscores the potential of utilizing 1-Benzylsulfonylimidazole in synthesizing new compounds for evaluating their antioxidant and anti-inflammatory properties (Raut et al., 2020).

Redox Mediators in Organic Pollutant Treatment

The application of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants highlights a critical area of research. Although 1-Benzylsulfonylimidazole is not directly mentioned, understanding the role of redox mediators can guide its use in designing systems for the effective treatment of organic pollutants in wastewater (Husain & Husain, 2007).

Propriétés

IUPAC Name |

1-benzylsulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-15(14,12-7-6-11-9-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISMCDXWZGJAKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylsulfonylimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582526.png)

![8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2582530.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2582535.png)

![ethyl 4-methyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxylate](/img/structure/B2582536.png)

![N-cyclohexyl-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2582540.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B2582546.png)